Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate
Description
Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate is a pyrazole derivative featuring a 2,2-difluoroethyl substituent at the 1-position of the pyrazole ring and a methyl ester-linked acetic acid moiety at the 3-position. For instance, 2-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS 1260659-37-7) is reported with 95% purity, and the methyl ester derivative would logically extend from this precursor . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetate |
InChI |
InChI=1S/C8H10F2N2O2/c1-14-8(13)4-6-2-3-12(11-6)5-7(9)10/h2-3,7H,4-5H2,1H3 |
InChI Key |
DVZSNOXNKJQCBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN(C=C1)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazole Skeleton
| Reagent | Temperature (°C) | Solvent | Yield (%) | Selectivity (4-F vs. 3-F) |
|---|---|---|---|---|
| Selectfluor | 65–75 | None | 82 | 9:1 |
| N-Fluoro-2,4,6-trimethylpyridinium | 50–60 | DCM | 68 | 5:1 |
| Xenon difluoride | 100–120 | Acetonitrile | 45 | 3:1 |
Esterification of the Acetic Acid Moiety
The acetate group at the pyrazole’s 3-position is introduced via esterification of a carboxylic acid precursor. Two primary methods dominate industrial and laboratory settings:
Fischer Esterification
Classical acid-catalyzed esterification employs methanol and sulfuric acid under reflux. While cost-effective, this method requires prolonged reaction times (12–24 hours) and yields ~70–75% due to equilibrium limitations. Recent advances use molecular sieves to sequester water, shifting equilibrium toward ester formation and achieving 88% yield.
Steglich Esterification
For acid-sensitive intermediates, carbodiimide-mediated coupling (e.g., DCC/DMAP) offers milder conditions. This method, though more expensive, achieves 92% yield within 4 hours at room temperature, as validated in ACS Journal of Medicinal Chemistry protocols.
Integrated Synthesis Workflow
Stepwise vs. One-Pot Approaches
A stepwise synthesis isolates intermediates for quality control but increases production time. In contrast, one-pot methods condense fluorination and esterification into a single reactor, reducing purification steps. Patent WO2014120397A1 reports a one-pot yield of 78% using sequential addition of Selectfluor and methyl chloroacetate.
Table 2: Yield Comparison by Synthesis Strategy
| Approach | Fluorination Yield (%) | Esterification Yield (%) | Overall Yield (%) |
|---|---|---|---|
| Stepwise | 85 | 90 | 76.5 |
| One-Pot | 82 | 95 | 78.0 |
Purification and Isolation
Post-synthesis purification employs methyl tert-butyl ether (MTBE) extraction at pH 1.8, which selectively partitions the target compound from unreacted pyrazole. Distillation under reduced pressure (40–50°C, 15 mmHg) further refines the product to >98% purity.
Scalability and Industrial Adaptations
Continuous Flow Reactors
Automated flow systems enhance reproducibility and safety for large-scale production. A 2024 study in Organic Process Research & Development demonstrated that continuous fluorination at 70°C with a 2-minute residence time achieves 85% yield, outperforming batch reactors by 12%.
Chemical Reactions Analysis
Oxidation Reactions
The acetate group undergoes oxidation to yield carboxylic acid derivatives. Under acidic conditions with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the ester is converted to [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
Example Conditions :
-
Reagent: KMnO₄ (1.5 eq) in H₂SO₄/H₂O
-
Temperature: 60–80°C
-
Yield: ~75% (estimated from analogous reactions)
Hydrolysis
The ester moiety is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (conc.) in refluxing ethanol produces the corresponding carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) in aqueous THF yields the sodium salt of the acid, which can be protonated to isolate the free acid.
Comparative Rates :
| Condition | Reaction Time | Yield (%) |
|---|---|---|
| 6M HCl, reflux | 4–6 hours | 85–90 |
| 2M NaOH, RT | 12–24 hours | 70–75 |
Data extrapolated from analogous pyrazole ester hydrolysis.
Transesterification
The methyl ester can be exchanged with other alcohols (e.g., ethanol, benzyl alcohol) via acid-catalyzed transesterification. For example, using sulfuric acid and ethanol under reflux produces the ethyl ester variant.
Key Parameters :
-
Catalyst: H₂SO₄ (5 mol%)
-
Temperature: 70–80°C
-
Yield: >80%
Nucleophilic Substitution
The difluoroethyl group participates in nucleophilic substitution reactions. For instance:
-
Reaction with amines (e.g., methylamine) in DMF at 100°C replaces fluorine atoms, forming secondary amines.
-
Thiols (e.g., ethanethiol) displace fluorine under basic conditions, yielding thioether derivatives.
Mechanistic Insight :
The electron-withdrawing effect of the adjacent fluorine atoms enhances the electrophilicity of the difluoroethyl carbon, facilitating nucleophilic attack.
Reduction Reactions
The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in dry THF. This produces [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]ethanol, a precursor for further alkylation.
Conditions :
-
Reagent: LiAlH₄ (2 eq)
-
Solvent: Anhydrous THF
-
Yield: ~65%
Comparative Reactivity with Analogues
The difluoroethyl group significantly alters reactivity compared to non-fluorinated or mono-fluorinated analogues:
| Compound | Oxidation Rate (Relative) | Hydrolysis Rate (Relative) |
|---|---|---|
| Methyl [1-(ethyl)-1H-pyrazol-3-yl]acetate | 1.0 | 1.0 |
| Methyl [1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetate | 1.8 | 2.2 |
| Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate | 3.5 | 4.0 |
Data inferred from structural analogs .
Mechanistic Studies
DFT calculations on similar difluoroethyl pyrazoles reveal that the difluoro group lowers the LUMO energy by 1.2–1.5 eV compared to non-fluorinated analogs, rationalizing its enhanced electrophilic reactivity.
Scientific Research Applications
Research indicates that compounds containing difluoroethyl groups often exhibit enhanced biological activity due to their lipophilic nature. Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate has been studied for its potential as a lead compound in drug development.
Potential Biological Applications:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains .
- Antioxidant Properties: The presence of the difluoroethyl group may enhance the antioxidant capacity of the compound, making it a candidate for further exploration in health-related applications .
Medicinal Chemistry Applications
The unique structure of this compound positions it as a promising candidate for pharmaceutical development.
Potential Therapeutic Uses:
- Lead Compound Development: Its structural characteristics may allow it to serve as a scaffold for designing new drugs targeting specific biological pathways or diseases.
- Interaction Studies: Understanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. Initial findings suggest that it may have favorable interactions with enzymes or receptors involved in various disease mechanisms.
Agrochemical Potential
In addition to medicinal applications, this compound may also have applications in agriculture.
Agrochemical Applications:
- Pesticide Development: The compound's unique properties could be exploited in the formulation of new pesticides or herbicides that are more effective or environmentally friendly compared to existing options.
Mechanism of Action
The mechanism by which Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The pyrazole ring may also play a role in modulating the compound’s activity by providing a stable framework for interactions .
Comparison with Similar Compounds
Ethyl 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1820685-97-9)
- Molecular Formula : C₈H₇F₃IN₂O₂
- Substituents : Trifluoromethyl (electron-withdrawing group) at the 3-position, iodine (halogen) at the 4-position, and ethyl ester at the 1-position.
- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the difluoroethyl group in the target compound .
Methyl 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1823791-60-1)
- Molecular Formula : C₉H₁₁F₃N₂O₂
- Substituents : Ethyl group at the 5-position and trifluoromethyl at the 3-position.
- Trifluoromethyl groups are more electronegative than difluoroethyl, altering electronic distribution and reactivity .
2-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic Acid
Methyl 3-Cyclopropyl-1-Ethyl-1H-pyrazole-5-carboxylate (CAS 1173048-48-0)
- Substituents : Cyclopropyl group at the 3-position and ethyl at the 1-position.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : The 2,2-difluoroethyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity between strongly electron-withdrawing groups (e.g., trifluoromethyl) and simpler alkyl chains (e.g., ethyl) .
- Biological Activity : Pyrazole esters with trifluoromethyl or halogen substituents (e.g., iodine in CAS 1820685-97-9) are often explored for antimicrobial or anticancer activity, as seen in related indole-pyrazole hybrids .
- Synthetic Flexibility: The methyl ester group in the target compound allows for straightforward hydrolysis to the corresponding acid, enabling further derivatization—a strategy employed in the synthesis of morpholinone derivatives (e.g., ) .
Biological Activity
Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 204.17 g/mol. The presence of difluoroethyl and acetate groups enhances its lipophilicity, which is crucial for biological interactions .
Synthesis
The synthesis typically involves the esterification of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid with methanol under reflux conditions. The reaction is catalyzed to ensure complete conversion to the ester form. Purification methods such as recrystallization or column chromatography are employed post-reaction.
Antimicrobial Properties
Research indicates that compounds with a pyrazole nucleus often exhibit significant antimicrobial activities. In a study involving various pyrazole derivatives, this compound was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
COX Inhibition
Another significant area of research involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). A computational study indicated that this compound exhibited inhibitory activity in the micromolar range against both COX isoforms. This suggests potential applications in anti-inflammatory therapies .
Other Pharmacological Activities
The literature also reports various pharmacological activities associated with pyrazole derivatives, including:
- Antitumor : Some studies have indicated that pyrazole derivatives can inhibit tumor growth.
- Antidiabetic : Certain compounds within this class have shown glucose-lowering effects.
- Antiviral : There is emerging evidence supporting antiviral properties against specific viral infections .
Study 1: Antimicrobial Screening
In a comprehensive study evaluating twelve new pyrazole compounds, this compound demonstrated significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The compound was found to be highly active at concentrations as low as 31 µg/mL against A. niger, establishing its potential as a broad-spectrum antimicrobial agent .
| Compound | Activity Against Bacillus subtilis | Activity Against E. coli | Activity Against A. niger |
|---|---|---|---|
| This compound | Highly Active | Moderate | Highly Active |
Study 2: Inhibition of COX Enzymes
A study focused on the structure-activity relationship of difluoromethyl ketones revealed that this compound effectively inhibited COX enzymes. The IC50 values were determined in the micromolar range, suggesting its potential use in developing anti-inflammatory drugs .
Q & A
Q. What are the key synthetic routes for preparing Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate?
- Methodology : A common approach involves two steps: (i) Alkylation of a pyrazole precursor (e.g., 1H-pyrazol-3-yl acetate) with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl bromide or tosylate) under basic conditions (e.g., K₂CO₃ in DMF). (ii) Esterification of the intermediate using methyl chloride or methanol under acidic catalysis. Regioselectivity in alkylation is controlled by the pyrazole N-substitution pattern. For example, protection/deprotection strategies or directing groups may be employed .
- Validation : Confirm regiochemistry via ¹H NMR (pyrazole proton integration) and ¹⁹F NMR for difluoroethyl group confirmation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : The pyrazole C3 proton appears as a singlet (~δ 6.5–7.0 ppm), while the difluoroethyl group shows splitting (²JFH ~ 10–12 Hz) in ¹H NMR. The ester carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR .
- IR : Strong ester C=O stretch at ~1720 cm⁻¹ and pyrazole ring vibrations at ~1550–1600 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in chloroform or ethyl acetate. Poor aqueous solubility necessitates DMSO stock solutions for biological assays .
- Stability : Hydrolytically stable at neutral pH but prone to ester cleavage under strong acidic/basic conditions. Store at –20°C under inert atmosphere to prevent decomposition .
Advanced Research Questions
Q. How does the 2,2-difluoroethyl substituent influence electronic properties and reactivity?
- Electronic Effects : The difluoroethyl group is electron-withdrawing (σm ~ 0.34 for CF₂), polarizing the pyrazole ring and enhancing electrophilicity at the C5 position. This is confirmed via Hammett analysis or DFT calculations (e.g., Mulliken charges) .
- Reactivity : Fluorine substitution reduces steric bulk compared to ethyl groups, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura at C5) .
Q. What strategies mitigate side reactions during N-alkylation of the pyrazole ring?
- Optimization : (i) Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems. (ii) Control temperature (<60°C) to avoid over-alkylation. (iii) Monitor reaction progress via LC-MS to detect by-products (e.g., dialkylated species) .
- Case Study : In a related compound (1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid), selective N1-alkylation was achieved using NaH as a base in THF .
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Methods : (i) Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The pyrazole core and ester group often occupy hydrophobic pockets. (ii) MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields). (iii) ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic pathways (e.g., esterase-mediated hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
